Humantenirine

Pharmacokinetics Bioavailability Preclinical ADME

Humantenirine is a crystalline oxindole alkaloid (CAS 82375-30-2, mp 168–169°C) from Gelsemium elegans, strictly for research use. Unlike humantenine (>7× oral bioavailability), humantenirine undergoes Phase II glucuronidation with hepatic/pancreatic accumulation. This exact alkaloid is non-substitutable for: (1) organ-specific toxicity studies; (2) LC-MS/MS assay calibration for forensic analysis; (3) SAR negative control experiments (no GlyR/GABA_AR modulation). Substitution with other Gelsemium alkaloids invalidates experimental conclusions.

Molecular Formula C21H26N2O4
Molecular Weight 370.4 g/mol
Cat. No. B1246311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHumantenirine
Synonymshumantenirine
Molecular FormulaC21H26N2O4
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC
InChIInChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15-,17-,19+,21-/m0/s1
InChIKeyZORKKCARNQAZRJ-WQMYVFALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Humantenirine (CAS 82375-30-2) for Scientific Procurement: Oxindole Alkaloid Identity and Baseline Characterization


Humantenirine is a monoterpenoid indole alkaloid of the humantenine-type, primarily isolated from the roots of the toxic plant Gelsemium elegans Benth. (Loganiaceae) [1]. It is structurally defined as an oxindole alkaloid with the molecular formula C21H26N2O4 and a melting point of 168–169 °C [2]. As a member of the Gelsemium alkaloid family, which is known for a narrow therapeutic window, humantenirine is strictly designated for research use only in biochemical and analytical studies [3].

Why Humantenirine Cannot Be Interchanged with Generic Gelsemium Alkaloids: The Risk of Pharmacological and Toxicological Inversion


In the Gelsemium elegans alkaloid class, substitution is not scientifically justifiable due to extreme intra-class heterogeneity in toxicity, target engagement, and pharmacokinetic profiles. For instance, while humantenirine is an active oxindole alkaloid, its close structural analog humantenine demonstrates a >7-fold higher oral bioavailability (8.5% vs. 1.2%) [1]. Furthermore, at the receptor level, related compounds such as koumine and gelsevirine exhibit potent modulation of inhibitory glycine receptors (GlyRs), whereas humantenmine—a direct humantenine-type relative—shows no detectable activity at these same CNS targets [2]. This functional divergence confirms that procurement decisions for targeted research cannot rely on class-wide assumptions; specificity to humantenirine is required to ensure experimental fidelity in studies of metabolism, distribution, or toxicity.

Quantitative Evidence Guide for Humantenirine: Differential Data vs. Humantenine, Koumine, and Gelsemine


Head-to-Head Pharmacokinetics: Humantenirine Demonstrates Significantly Lower Oral Bioavailability Compared to Humantenine

In a direct head-to-head pharmacokinetic study using a validated UPLC-MS/MS method in Sprague-Dawley rats, humantenirine exhibited an oral bioavailability of only 1.2%, which is substantially lower than the 8.5% observed for its structural analog humantenine [1]. This 7.1-percentage-point difference is critical for researchers designing in vivo studies where systemic exposure determines pharmacological or toxicological outcomes.

Pharmacokinetics Bioavailability Preclinical ADME

Comparative Pharmacokinetics: Humantenirine Exhibits Slower Plasma Clearance Following Intravenous Administration vs. Humantenine

Following sublingual intravenous administration in rats, humantenirine demonstrated a clearance (CL) of 1.4 ± 0.4 L·h⁻¹·kg⁻¹, which is significantly lower than the 7.6 ± 2.3 L·h⁻¹·kg⁻¹ observed for humantenine [1]. This ~5.4-fold difference in clearance indicates a substantially longer systemic persistence of humantenirine, a key parameter for experimental design involving repeated dosing or washout periods.

Pharmacokinetics Clearance Intravenous Dosing

Differential CNS Target Engagement: Humantenirine (Humantenine-type) Shows No Detectable Modulation of Inhibitory Glycine Receptors, Unlike Koumine

Electrophysiological analysis of human α1 glycine receptors (GlyRs) expressed in HEK293 cells revealed that humantenmine, a humantenine-type alkaloid closely related to humantenirine, displayed no detectable modulatory activity. In contrast, koumine inhibited these receptors with an IC₅₀ of 31.5 ± 1.7 μM [1]. This class-level inference highlights a profound functional divergence within Gelsemium alkaloids, where even structurally similar compounds (e.g., humantenine-type vs. koumine-type) exhibit opposite pharmacological profiles at clinically relevant CNS targets.

Electrophysiology Glycine Receptor CNS Pharmacology

Metabolic Fate Differentiation: Humantenirine Undergoes Demethylation and Glucuronidation, with Distinct Tissue Distribution

In vitro and in vivo metabolism studies using HPLC/QqTOF-MS identified a total of 8 humantenirine metabolites, with pathways including demethylation, dehydrogenation, oxidation, and glucuronidation [1]. Notably, humantenirine and its metabolites exhibited high tissue concentrations in the liver and pancreas but low peak intensities in plasma. This pattern contrasts with the reported pharmacokinetic profiles of koumine and gelsemine, which have been more extensively characterized and show different distribution patterns [1].

Drug Metabolism Tissue Distribution LC-MS Metabolite Profiling

Physical Property Differentiation: Humantenirine Exists as a Defined Crystalline Solid, Unlike the Amorphous Humantenine

Original isolation studies report that humantenirine was obtained as a colorless block crystal with a defined melting point of 168–169 °C. In stark contrast, its direct structural analog, humantenine, was isolated as a colorless transparent gum (amorphous) [1]. This fundamental physical state difference has practical implications for handling, long-term storage stability, and pre-formulation development, where crystalline solids are generally preferred for reproducible solubility and stability.

Crystallinity Melting Point Formulation Science

Validated Research Applications for Humantenirine Based on Differentiated Evidence


Preclinical In Vivo Metabolism and Tissue Distribution Studies in Rodents

Based on its unique metabolic profile, including glucuronidation and high hepatic/pancreatic tissue accumulation [1], humantenirine is the preferred probe for investigating organ-specific toxicity or the role of Phase II conjugation in Gelsemium alkaloid disposition. Procurement of this specific compound is essential, as other class members exhibit divergent distribution and metabolic pathways [1].

Development and Validation of Bioanalytical Methods for Forensic or Clinical Toxicology

Given its low oral bioavailability (1.2%) and distinct clearance profile relative to humantenine [2], humantenirine is a critical analytical reference standard for developing sensitive LC-MS/MS assays. Its crystalline nature [3] ensures high purity, making it ideal for calibrating instruments used in the detection and quantification of humantenine-type alkaloids in biological matrices from poisoning cases.

CNS Receptor Profiling to Define Structure-Activity Relationships (SAR) for Non-GlyR Targets

The finding that humantenine-type alkaloids (represented by humantenmine) do not modulate inhibitory glycine or GABA_A receptors, unlike koumine and gelsemine [4], positions humantenirine as a valuable tool for negative control experiments. Researchers seeking to map the SAR of Gelsemium alkaloids on alternative CNS targets must procure humantenirine to delineate which pharmacological effects are independent of these major inhibitory channels.

Analytical Chemistry and Natural Product Standardization

As a crystalline alkaloid with a well-defined melting point (168–169 °C) [3], humantenirine serves as a robust reference material for the quality control of Gelsemium elegans botanical extracts. Its distinct chromatographic and spectroscopic properties allow for unambiguous identification and quantification in complex mixtures, supporting the standardization of traditional medicine preparations or the isolation of related novel alkaloids [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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